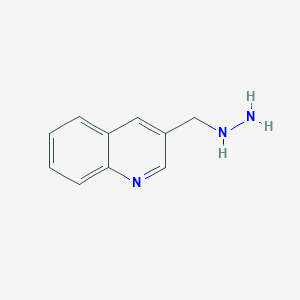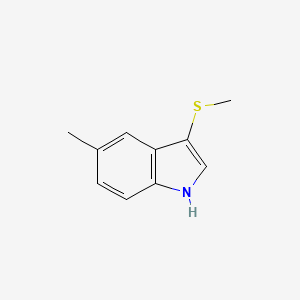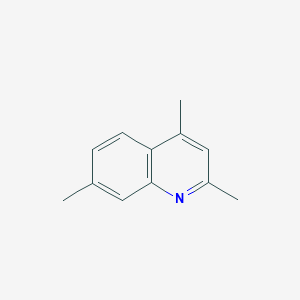
2,4,7-Trimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,7-Trimethylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound’s structure consists of a quinoline ring substituted with three methyl groups at positions 2, 4, and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,7-Trimethylquinoline can be synthesized through several methods, including the Combes quinoline synthesis. This method involves the condensation of aniline with β-diketones, followed by an acid-catalyzed ring closure of an intermediate Schiff base . The reaction typically uses concentrated sulfuric acid as the catalyst.
Another method involves the use of manganese (III) acetate to aromatize ketone derivatives, such as 2,4,7
Properties
CAS No. |
71633-43-7 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2,4,7-trimethylquinoline |
InChI |
InChI=1S/C12H13N/c1-8-4-5-11-9(2)7-10(3)13-12(11)6-8/h4-7H,1-3H3 |
InChI Key |
BRKHLPFAYUUDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


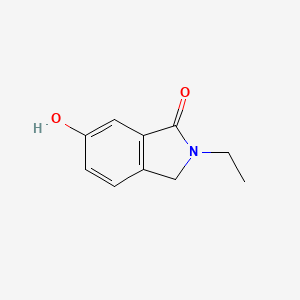
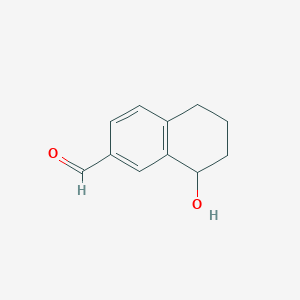
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
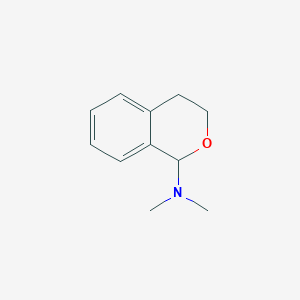
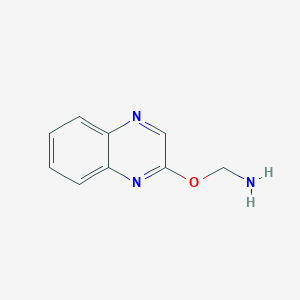
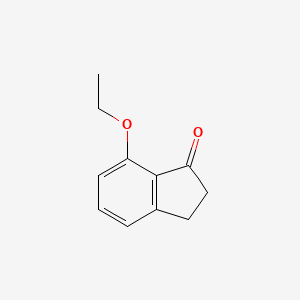
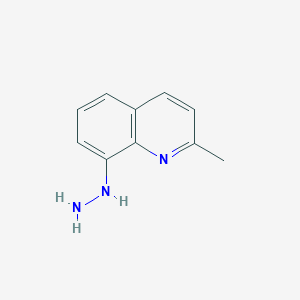
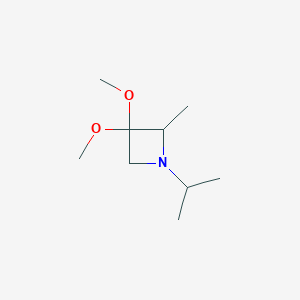
![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
